3-Isopropylpiperazine-2,5-dione
Overview
Description
3-Isopropylpiperazine-2,5-dione is a chemical compound with the CAS Number: 14771-77-8 and a molecular weight of 156.18 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of substituted piperazine-2,5-diones, such as 3-Isopropylpiperazine-2,5-dione, involves cyclising dipeptides or building from an already established core . A variety of methoxylated benzaldehydes can be condensed to form (Z,Z)- (benzylidene)piperazine-2,5-diones . This methodology can be utilized to form both homo- and heterodimeric substituted piperazine-2,5-diones .Molecular Structure Analysis
The molecular structure of 3-Isopropylpiperazine-2,5-dione is represented by the linear formula C7H12N2O2 . The InChI code for this compound is 1S/C7H12N2O2/c1-4(2)6-7(11)8-3-5(10)9-6/h4,6H,3H2,1-2H3,(H,8,11)(H,9,10) .Chemical Reactions Analysis
When subjected to hydrogenation, substituted piperazine-2,5-diones yield two isomers . Under the hydrogenation conditions used, the cis isomer forms as the major product .Physical And Chemical Properties Analysis
3-Isopropylpiperazine-2,5-dione is a solid substance at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Synthesis and Chemistry
Deracemisation and Synthesis of α-Amino Acids : (3S)-N,N′-bis-(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione was used in synthesizing both enantiomers of phenylalanine through a regioselective deprotonation/stereoselective reprotonation strategy, enabling efficient deracemisation of (±)-phenylalanine (Bull et al., 1998).
Auxiliary in Asymmetric Synthesis : A chiral auxiliary, namely (3S)-N,N′-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione, was developed for asymmetric synthesis of α-amino acids, utilizing a novel chiral relay network (Bull et al., 1998).
Chemical Constituents Study : It was identified as a chemical constituent in the fermentation of marine bacteria Bacillus subtilis, showcasing its occurrence in natural biological processes (Tao & Yue-hu, 2009).
Organic Synthesis Applications : Used in the synthesis of albonoursin and unsymmetrical 3,6-diarylidenepiperazine-2,5-diones, showing its versatility in organic chemistry (Gallina & Liberatori, 1974).
Marine-Derived Actinomycete Study : Identified as a derivative in the study of marine-derived actinomycete Streptomyces sp. FXJ7.328, highlighting its presence in diverse marine environments (Wang et al., 2013).
Role in Synthesis of Homochiral α-Amino Acids : Employed in the addition of organocuprates to achieve cis-3-isopropyl-6-alkyldiketopiperazines, further leading to the synthesis of homochiral (S)-α-amino acids (Bull et al., 2001).
Biological and Medicinal Research
Antiviral Activity : Some derivatives showed modest antivirus activity against influenza A (H1N1) virus, indicating potential in antiviral applications (Wang et al., 2013).
Antimicrobial and Cytotoxic Activities : A strain of marine bacteria Pseudomonas sp., associated with the sponge Hymeniacidon perleve, showed cytotoxic and antimicrobial activities with derivatives including 3-isopropylpiperazine-2,5-dione (Zheng et al., 2005).
Antimicrobial Activity from Marine Sponge Spongia officinalis : Demonstrated antibacterial activity against Escherichia coli and Staphylococcus aureus (Bhattacharya et al., 2019).
Safety And Hazards
The safety information for 3-Isopropylpiperazine-2,5-dione indicates that it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other exposed areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Piperazine-2,5-dione structures have been incorporated in various molecules of biologically active compounds and drugs . The piperazine-2,5-dione moiety is a useful scaffold for functionalisation to generate bioactive molecules . Future research may focus on exploring the potential of 3-Isopropylpiperazine-2,5-dione in the synthesis of novel bioactive compounds .
properties
IUPAC Name |
3-propan-2-ylpiperazine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-4(2)6-7(11)8-3-5(10)9-6/h4,6H,3H2,1-2H3,(H,8,11)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IULFBTHVPRNQCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001035993 | |
Record name | 3-Isopropylpiperazine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001035993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropylpiperazine-2,5-dione | |
CAS RN |
14771-77-8 | |
Record name | 3-Isopropyl-2,5-piperazine-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014771778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Isopropylpiperazine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001035993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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